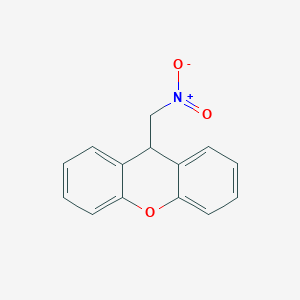
9-(Nitromethyl)-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Nitromethyl)-9H-xanthene is a nitro-containing compound that belongs to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various applications, including dyes, lasers, and biological staining. The nitro group in this compound adds unique chemical properties, making it a valuable compound in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Nitromethyl)-9H-xanthene typically involves the nitration of xanthene derivatives. One common method is the direct nitration of xanthene using nitric acid in the presence of sulfuric acid as a catalyst. This reaction introduces the nitro group at the 9-position of the xanthene ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of nitro alcohols or nitro ketones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Nitro alcohols, nitro ketones
Reduction: Amino derivatives
Substitution: Various substituted xanthenes
Wissenschaftliche Forschungsanwendungen
9-(Nitromethyl)-9H-xanthene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in fluorescent labeling and imaging due to its strong fluorescence properties.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and optical materials.
Wirkmechanismus
The mechanism of action of 9-(Nitromethyl)-9H-xanthene is primarily influenced by the nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, making the compound useful in various biochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the reactive intermediates formed.
Vergleich Mit ähnlichen Verbindungen
Nitromethane: A simple nitro compound used in organic synthesis.
Nitrobenzene: An aromatic nitro compound with applications in the production of aniline and other chemicals.
9-Nitroanthracene: A nitro derivative of anthracene used in photochemical studies.
Uniqueness: 9-(Nitromethyl)-9H-xanthene stands out due to its combination of the xanthene core and the nitro group. This combination imparts unique fluorescence properties and reactivity, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
61307-91-3 |
|---|---|
Molekularformel |
C14H11NO3 |
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
9-(nitromethyl)-9H-xanthene |
InChI |
InChI=1S/C14H11NO3/c16-15(17)9-12-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2 |
InChI-Schlüssel |
QIVDISXVOKNYOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


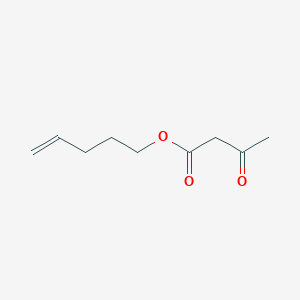
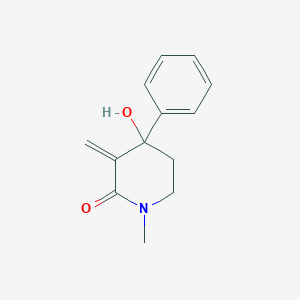
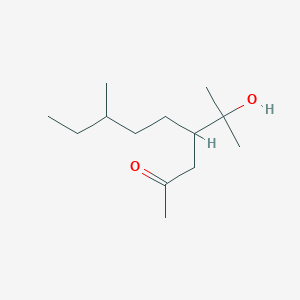
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
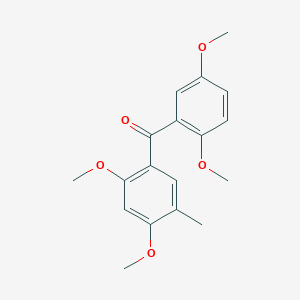
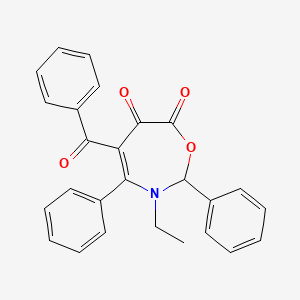
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)

![1,1'-[([1,1'-Biphenyl]-4-yl)methylene]dipiperidine](/img/structure/B14589453.png)
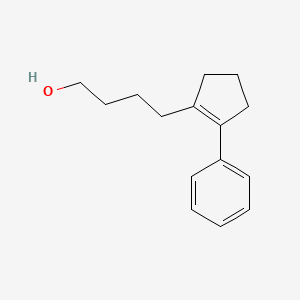
![7-Methyl-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14589469.png)
![4-[3-(Diethylamino)propyl]phenol;hydrobromide](/img/structure/B14589475.png)

